molecular formula C10H21N3O2S B13642553 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine

Katalognummer: B13642553
Molekulargewicht: 247.36 g/mol
InChI-Schlüssel: WPMKVFSSWGCTNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is a chemical compound with the molecular formula C10H21N3O2S and a molecular weight of 247.36 g/mol . This compound features a piperazine ring substituted with an azetidine and a propylsulfonyl group, making it an interesting molecule for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is unique due to the presence of both an azetidine and a propylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H21N3O2S

Molekulargewicht

247.36 g/mol

IUPAC-Name

1-(azetidin-3-yl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C10H21N3O2S/c1-2-7-16(14,15)13-5-3-12(4-6-13)10-8-11-9-10/h10-11H,2-9H2,1H3

InChI-Schlüssel

WPMKVFSSWGCTNC-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.